molecular formula C11H8N2 B3356087 1H-Pyrrolo[2,3-f]isoquinoline CAS No. 6502-59-6

1H-Pyrrolo[2,3-f]isoquinoline

Cat. No. B3356087
CAS RN: 6502-59-6
M. Wt: 168.19 g/mol
InChI Key: GTWRYPDLQCRRQK-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-f]isoquinoline is a chemical compound that has been studied for its potential applications in various fields . It is structurally related to naturally occurring compounds like ellipticine .


Synthesis Analysis

The synthesis of this compound has been reported using Fischer indol synthesis . This method involves the preparation of 2-substituted 1H-pyrrolo[2,3-f]quinoline and isoquinoline derivatives . Another method proposed for the synthesis of this compound involves electrophilic substitution reactions, including the Mannich and Vilsmeier reactions .


Molecular Structure Analysis

The molecular structure of this compound is related to its synthesis methods. The compounds prepared are capable of forming in vitro molecular complexes with native double-stranded DNA by intercalation between two base pairs .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily electrophilic substitution reactions. These include the Mannich and Vilsmeier reactions, and diazo coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are related to its molecular structure. It has a molecular weight of 168.19 g/mol .

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-f]isoquinoline is related to its ability to form molecular complexes with native double-stranded DNA by intercalation between two base pairs . This property has been shown to inhibit DNA synthesis in Ehrlich ascites tumor cells .

Safety and Hazards

1H-Pyrrolo[2,3-f]isoquinoline is classified as Acute Tox. 3 Oral, Eye Dam. 1, Skin Irrit. 2, STOT SE 3 according to the safety data sheet . It is toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

The future directions for the study of 1H-Pyrrolo[2,3-f]isoquinoline could involve further exploration of its synthesis methods, its potential applications, and its safety and hazards. There is also potential for further study of its mechanism of action, particularly its ability to form molecular complexes with DNA .

properties

IUPAC Name

1H-pyrrolo[2,3-f]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-2-9-7-12-5-4-10(9)11-8(1)3-6-13-11/h1-7,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWRYPDLQCRRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C3=C1C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60532812
Record name 1H-Pyrrolo[2,3-f]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60532812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6502-59-6
Record name 1H-Pyrrolo[2,3-f]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60532812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6502-59-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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